

molecular weight and formula of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

Cat. No.: B175830

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An In-depth Technical Guide to Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a cyclic β -keto ester with the chemical formula $C_8H_{12}O_4$ and a molecular weight of 172.18 g/mol [1]. The structural formula reveals a tetrahydropyran ring, which is a common scaffold in a variety of biologically active molecules.

Table 1: Molecular Formula and Weight

Property	Value
Molecular Formula	$C_8H_{12}O_4$
Molecular Weight	172.18 g/mol

Due to a lack of specific experimental data for the 3-carboxylate isomer, the following table presents data for the closely related isomer, Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, to

provide an estimation of its physical properties.

Table 2: Physicochemical Properties of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Property	Value	CAS Number
Appearance	Solid	287193-07-1[2][3]
Purity	95%	287193-07-1[2]

Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

A patented method describes a two-step synthesis for **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**. The process involves the formation of an intermediate, 4-oxa-1,7-diethyl pimelate, followed by an intramolecular cyclization via a Dieckmann condensation.[4][5]

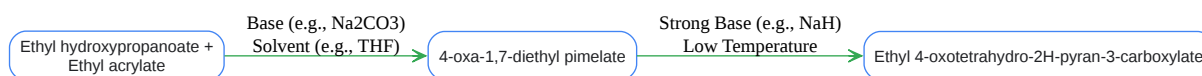
Experimental Protocol: Synthesis

Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate

In a reaction vessel, ethyl hydroxypropanoate and ethyl acrylate are dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under alkaline conditions, which can be achieved using bases like sodium carbonate (Na_2CO_3), potassium carbonate (K_2CO_3), sodium hydroxide (NaOH), or potassium hydroxide (KOH). The reaction mixture is stirred until the formation of 4-oxa-1,7-diethyl pimelate is complete.

Step 2: Dieckmann Condensation

The reaction mixture containing 4-oxa-1,7-diethyl pimelate is cooled to a low temperature. A strong base, such as sodium ethoxide or sodium hydride, is then added to initiate the intramolecular Dieckmann condensation. This reaction leads to the formation of the cyclic β -keto ester, **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**. The product can then be isolated and purified using standard laboratory techniques.



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Synthesis of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.

Potential Applications in Drug Development

While specific biological activities of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** are not extensively documented, the pyran scaffold is a key feature in numerous compounds with significant pharmacological properties. Derivatives of pyran have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.[6][7] For instance, certain pyran-based compounds have been investigated as potential inhibitors of EGFR/HER-2 in cancer therapy.[8]

The presence of the β -keto ester functionality in **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** makes it a versatile intermediate for the synthesis of more complex molecules. It can serve as a building block for the creation of novel heterocyclic systems with potential therapeutic applications.



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Potential role of pyran derivatives in drug discovery.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** is not readily available in the public domain. However, data for related pyran derivatives can provide an indication of the expected spectral features. For example, the ¹H and ¹³C NMR spectra of Ethyl 4H-pyran-4-one-2-carboxylate have been fully assigned.[2] Researchers synthesizing the title compound would need to perform their own spectral analysis for structural confirmation.

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